Phosphoric acid--5-methylpyridin-2-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–5-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 5-methylpyridin-2-amine This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with phosphoric acid under controlled conditions. One common method involves dissolving 5-methylpyridin-2-amine in a suitable solvent, such as methanol, and then adding phosphoric acid slowly while maintaining the reaction mixture at a specific temperature. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of phosphoric acid–5-methylpyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–5-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or alkylating agents, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-methylpyridin-2-amine, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–5-methylpyridin-2-amine has several scientific research applications, including:
Medicine: The compound could be investigated for its therapeutic potential in various medical conditions.
Wirkmechanismus
The mechanism of action of phosphoric acid–5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, such as:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid–5-methylpyridin-2-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-methylpyridin-2-amine: A precursor to the compound, with similar chemical properties.
Phosphoric acid: A common acid used in various chemical reactions and industrial processes.
5-methyl-1H-pyridin-2-imine: Another derivative of 5-methylpyridin-2-amine with distinct properties.
The unique combination of phosphoric acid and 5-methylpyridin-2-amine in this compound results in specific characteristics that may not be present in the individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
869856-82-6 |
---|---|
Molekularformel |
C6H11N2O4P |
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
5-methylpyridin-2-amine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.H3O4P/c1-5-2-3-6(7)8-4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |
InChI-Schlüssel |
JYLHSSJLPSNJCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.